Product packaging for Bis(2-methylpentyl)phosphinic acid(Cat. No.:CAS No. 185221-71-0)

Bis(2-methylpentyl)phosphinic acid

Cat. No.: B14269868
CAS No.: 185221-71-0
M. Wt: 234.32 g/mol
InChI Key: PZYNEQGDCTYVPA-UHFFFAOYSA-N
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Description

Significance of Bis(2-methylpentyl)phosphinic Acid in Contemporary Chemical Separations

The primary significance of Bis(2,4,4-trimethylpentyl)phosphinic acid lies in its exceptional ability to separate cobalt from nickel in acidic sulfate (B86663) and chloride solutions. blitchem.com This separation is a notoriously difficult yet vital step in the refining processes for both metals, which are critical components in batteries and high-performance alloys. The separation factor for cobalt over nickel is significantly higher with phosphinic acids compared to phosphoric or phosphonic acids, making it the extractant of choice for treating liquors with very low cobalt-to-nickel ratios. researchgate.netresearchgate.net

The extraction process is highly dependent on pH, allowing for fine-tuned control over selectivity. By adjusting the pH of the aqueous phase, specific metals can be targeted for extraction into the organic phase. Beyond cobalt and nickel, Bis(2,4,4-trimethylpentyl)phosphinic acid is also employed for the separation of rare earth elements (REEs), particularly for separating heavy REEs from light REEs. mdpi.com Its applications extend to the recovery of other valuable metals such as gallium, indium, molybdenum, and zirconium from various process streams. blitchem.com

The performance of an extractant is often measured by its separation factor (β), which is the ratio of the distribution coefficients of two different metals. A higher separation factor indicates a more effective separation.

Comparative Separation Factors (Co/Ni) for Organophosphorus Extractants
Extractant TypeSpecific Compound ExampleTypical Separation Factor (β Co/Ni)
Phosphoric AcidDi-2-ethylhexyl phosphoric acid (D2EHPA)Low
Phosphonic Acid2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (PC88A)Moderate
Phosphinic AcidBis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)High

This table illustrates the general trend of increasing Co/Ni selectivity from phosphoric to phosphinic acids, as cited in the literature. researchgate.net

Historical Context and Evolution as an Extractant in Hydrometallurgy

The use of organophosphorus compounds in hydrometallurgy is a story of progressive chemical innovation aimed at solving increasingly complex separation challenges. Solvent extraction as a hydrometallurgical process gained prominence in the mid-20th century, initially for nuclear materials processing. wikipedia.org

The first generation of widely used acidic organophosphorus extractants was dominated by dialkylphosphoric acids, such as Di-2-ethylhexyl phosphoric acid (D2EHPA). While effective for bulk extractions like uranium, their selectivity for separating chemically similar elements like cobalt and nickel was limited. tnstate.edu This limitation spurred research into other organophosphorus derivatives.

The development subsequently moved to phosphonic acids, which offered improved selectivity for certain metal pairs. researchgate.net However, the major breakthrough for cobalt-nickel separation came with the commercialization of dialkylphosphinic acids. researchgate.net The introduction of Bis(2,4,4-trimethylpentyl)phosphinic acid (as Cyanex 272) provided a robust and highly selective tool that enabled the economic processing of ores and waste streams with challenging metal ratios, such as those from nickel laterite pressure acid leaching. researchgate.net This development was crucial for the expansion of cobalt production, with an estimated 40% of cobalt in the Western hemisphere now being produced using this reagent. scispace.com The evolution from phosphoric to phosphinic acids demonstrates a clear trend of molecular tailoring to enhance steric hindrance around the phosphorus atom, which is believed to be a key factor in improving the selectivity of these extractants. tnstate.edu

Evolution of Key Acidic Organophosphorus Extractants in Hydrometallurgy
Era of Major AdoptionExtractant ClassKey Example CompoundPrimary Application Area
1950s - 1960sPhosphoric AcidsDi-2-ethylhexyl phosphoric acid (D2EHPA)Uranium, Vanadium, Rare Earths (bulk)
1970s - 1980sPhosphonic Acids2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (PC88A)Improved Rare Earth separation, Co/Ni
1980s - PresentPhosphinic AcidsBis(2,4,4-trimethylpentyl)phosphinic acidHigh-selectivity Cobalt/Nickel separation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27O2P B14269868 Bis(2-methylpentyl)phosphinic acid CAS No. 185221-71-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185221-71-0

Molecular Formula

C12H27O2P

Molecular Weight

234.32 g/mol

IUPAC Name

bis(2-methylpentyl)phosphinic acid

InChI

InChI=1S/C12H27O2P/c1-5-7-11(3)9-15(13,14)10-12(4)8-6-2/h11-12H,5-10H2,1-4H3,(H,13,14)

InChI Key

PZYNEQGDCTYVPA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CP(=O)(CC(C)CCC)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Bis 2 Methylpentyl Phosphinic Acid

Established Synthetic Pathways for Bis(2-methylpentyl)phosphinic Acid

The synthesis of this compound, a significant organophosphorus compound, is primarily achieved through a few established pathways. These methods often involve the formation of carbon-phosphorus bonds and subsequent oxidation to yield the final phosphinic acid.

Free Radical Addition and Subsequent Oxidation Routes

A prominent method for synthesizing dialkyl phosphinic acids involves a free-radical addition reaction followed by oxidation. In this approach, phosphine (B1218219) gas is reacted with an alkene, such as decylene, in a free radical addition reaction to form a dialkylphosphorane. This intermediate, which contains trivalent phosphorus, is then oxidized using a peroxide to convert the phosphorus to its pentavalent state, yielding the final dialkyl phosphinic acid. google.com This two-step process, beginning with a radical addition and concluding with oxidation, is a fundamental strategy for creating such compounds. google.com

Another route involves the use of phosphine, hydrogen peroxide, and diisobutylene. This reaction proceeds via free radical addition and oxidation in two steps under high pressure and temperatures ranging from 60-90°C. google.com However, this method involves the use of highly flammable, explosive, and toxic phosphine gas, and the reaction conditions are harsh, leading to a complex product mixture that is difficult to separate. google.com

Reactions Involving Sodium Hypophosphite as a Precursor

A widely utilized and often more practical approach employs sodium hypophosphite (also known as sodium phosphinate) as the phosphorus source. wikipedia.orgwikipedia.orgsciencemadness.org This method avoids the direct handling of hazardous phosphine gas.

In one common procedure, sodium hypophosphite is dissolved in acetic acid, followed by the addition of diisobutylene. patsnap.comgoogle.com An initiator, such as azobisisobutyronitrile, is then added dropwise at room temperature under normal pressure. The mixture is heated to reflux, and the initiator is added periodically over several hours. The reaction is then worked up through alkali washing, acidification, dehydration, and vacuum evaporation to yield bis(2,4,4-trimethylpentyl)phosphinic acid, a compound structurally related to this compound. patsnap.comgoogle.com This one-step synthesis is advantageous due to its milder reaction conditions, shorter reaction times, and simpler process compared to methods requiring high pressure. patsnap.comgoogle.com

An alternative initiation method for the reaction between sodium hypophosphite and diisobutylene involves the use of a photoinitiator, like acetone, and ultraviolet light. This process is conducted at low temperatures and atmospheric pressure. google.comwipo.int

Comparative Analysis of Synthesis Yields and Optimized Process Conditions

The synthesis of bis(2,4,4-trimethylpentyl) phosphinic acid, a close analog of this compound, has been optimized to improve yields and process efficiency. Traditional methods often require high pressure and long reaction times. patsnap.com However, newer methods utilizing sodium hypophosphite, diisobutylene, and an initiator like azobisisobutyronitrile in an acetic acid solvent can be performed at normal pressure. patsnap.comgoogle.com

Key to optimizing the yield in this normal-pressure synthesis is the periodic addition of the initiator. For instance, after an initial reflux period of 2 hours, the initiator is added again, followed by subsequent additions every 1 to 3 hours. patsnap.comgoogle.com The total reaction time typically ranges from 8 to 12 hours. google.com This controlled addition of the initiator helps to maintain the radical reaction, leading to higher product yields. patsnap.com Compared to traditional high-pressure methods, this optimized atmospheric pressure process is simpler, has a significantly shorter reaction time, and proceeds under milder conditions. google.com

ParameterHigh-Pressure MethodNormal-Pressure Method
Phosphorus Source Phosphine Gas google.comSodium Hypophosphite patsnap.comgoogle.com
Pressure High google.comNormal/Atmospheric patsnap.comgoogle.com
Initiator Not explicitly statedAzobisisobutyronitrile patsnap.comgoogle.com or UV/Acetone google.comwipo.int
Reaction Time Long patsnap.com8-12 hours google.com
Conditions Harsh (e.g., 60-90°C) google.comMild (reflux) patsnap.comgoogle.com
Process Complexity High, complex product mixture google.comSimple, one-step patsnap.comgoogle.com
Reported Advantages -Shorter time, mild conditions, high yield patsnap.comgoogle.com

Functionalization and Derivatization Strategies for this compound

The properties of this compound can be fine-tuned for specific applications through chemical modifications. These strategies include the introduction of different atoms or altering the structure of the alkyl groups.

Introduction of Heteroatoms for Enhanced Selectivity (e.g., Dithiophosphinic Acid Analogs)

A significant modification involves replacing the oxygen atoms in the phosphinic acid group with sulfur to create dithiophosphinic acid analogs. For example, bis(2,4,4-trimethylpentyl)dithiophosphinic acid is the sulfur analog of Cyanex 272. mdpi.com This substitution of oxygen with sulfur in the functional group enhances the acidity and extractability of the compound. mdpi.com The increased stability of the metal complexes formed with dithiophosphinic acids contributes to this enhanced extraction capability. mdpi.com These dithiophosphinic acid derivatives are noted for their antioxidant and anti-wear properties, making them useful as additives in lubricants. ontosight.ai

The synthesis of such analogs can be achieved through various methods. While specific routes for bis(2-methylpentyl)dithiophosphinic acid are not detailed, general methods for creating dithiophosphoric and dithiophosphonic acids involve reacting a suitable precursor with agents like tetraphosphorus (B14172348) decasulfide or Lawesson's reagent. researchgate.net

Structural Modifications for Tunable Extraction Properties

The extraction behavior of dialkyl phosphinic acids is highly dependent on their molecular structure. acs.org Modifications to the alkyl chains can significantly impact their performance as metal extractants. For instance, changing the length of the carbon chain can alter the selectivity for certain metal ions. google.com

Esterification and Pseudopeptide Linkages for Novel Applications

The modification of this compound through esterification and the formation of pseudopeptide linkages opens avenues for its application in various scientific fields, particularly in medicinal chemistry and materials science. These modifications alter the compound's polarity, solubility, and biological activity, making it a versatile building block for creating novel molecules.

Esterification of Phosphinic Acids

Esterification is a fundamental transformation for phosphinic acids, converting the acidic P-OH group into a less polar ester group. This change can enhance the solubility of the parent compound in less polar media and is a key step in the synthesis of prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active phosphinic acid. nih.gov

Various methods have been developed for the esterification of phosphinic acids. A common strategy involves the use of coupling agents. For instance, an efficient method for the direct esterification of symmetrical phosphinic acids with alcohols, such as 3-hydroxyflavone, has been optimized. The reaction proceeds effectively using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and triethylamine (B128534) (TEA) as a base in dimethylformamide (DMF). nih.gov The conditions were optimized to achieve high yields by heating the reaction mixture. nih.gov

Table 1: Optimized Conditions for the Esterification of a Symmetrical Phosphinic Acid with 3-Hydroxyflavone. nih.gov
Reactant 1 (Acid)Reactant 2 (Alcohol)Coupling AgentBaseSolventTemperature (°C)Time (h)Result
Phosphinic Acid (0.6 mmol)3-hydroxyflavone (0.5 mmol)DIC (0.65 mmol)TEA (1 mmol)DMF (1 mL)803Outstanding results with pure product obtained via simple workup

Another advanced approach is the use of continuous flow systems for direct esterification. This method allows for reactions at higher temperatures and pressures in a controlled manner, often leading to higher conversions and yields in shorter reaction times compared to batch processes. mdpi.com For example, the esterification of phenyl-H-phosphinic acid with various alcohols has been successfully demonstrated in a continuous flow reactor, achieving quantitative conversions at elevated temperatures. mdpi.com

Table 2: Continuous Flow Esterification of Phenyl-H-Phosphinic Acid. mdpi.com
AlcoholTemperature (°C)Flow Rate (mL/min)Conversion (%)
EtOH1600.1535
iBuOH1600.15100
nPentOH1900.25100
iPentOH1900.25100
nOctOH2000.25100
iOctOH1900.25100

These methodologies, while demonstrated on other phosphinic acids, provide a robust framework for the esterification of this compound, enabling the synthesis of a wide range of esters for diverse applications.

Formation of Pseudopeptide Linkages

Phosphinic acids are widely used to create pseudopeptides, which are analogues of peptides where one or more peptide bonds are replaced by a non-hydrolyzable mimic. The phosphinic moiety, specifically -P(O)(OH)CH₂-, is an excellent transition-state analogue inhibitor of metalloproteases, enzymes that play crucial roles in many physiological and pathological processes. nih.gov

The synthesis of phosphinic pseudopeptides typically involves the formation of a P-C bond. wustl.edu A common and effective method is the Michael addition of a phosphinate, such as a silylated phosphonite, to an α,β-unsaturated carbonyl compound like an acrylate. This reaction establishes the core structure of the phosphinic dipeptide analogue. nih.govnih.gov

The general strategy often involves a multi-step synthesis where individual building blocks are prepared and then combined. nih.gov For example, a pseudo-dipeptide can be synthesized and then incorporated into a larger peptide chain using standard solid-phase peptide synthesis techniques. wustl.edu Researchers have developed methods for the synthesis of pseudo-oligopeptides containing two phosphinic acid groups, which have shown high binding affinity and selectivity for metal ions like Fe(III). wustl.edu These di-phosphinic acid-containing pseudo-peptides are synthesized using Fmoc-protected phosphinic acid-containing pseudo-dipeptide fragments. wustl.edu

The versatility of this approach allows for the creation of structurally diverse substituents on the peptide backbone, leading to libraries of compounds that can be screened for specific biological activities. nih.gov The incorporation of the this compound moiety into a pseudopeptide structure could yield novel enzyme inhibitors, with the lipophilic alkyl chains of the phosphinic acid interacting with hydrophobic pockets in the enzyme's active site.

Coordination Chemistry and Complex Formation Mechanisms of Bis 2 Methylpentyl Phosphinic Acid

Fundamental Principles of Ligand-Metal Ion Interactions Involving Bis(2-methylpentyl)phosphinic Acid

The interaction between this compound, denoted as HR, and a metal ion (Mⁿ⁺) is primarily a cation exchange process. researchgate.net In this mechanism, the acidic proton of the phosphinic acid group is exchanged for a metal ion, leading to the formation of a neutral metal-ligand complex that is soluble in the organic phase. This process is highly dependent on the pH of the aqueous phase; a lower pH (higher concentration of H⁺ ions) can shift the equilibrium towards the free ligand, while a higher pH favors the extraction of the metal ion into the organic phase. rsc.org

Dialkylphosphinic acids typically exist as dimers in nonpolar organic solvents due to strong hydrogen bonding between the phosphinic acid moieties. nih.gov The extraction process, therefore, involves the breakdown of these dimers to form the metal complex. The general equation for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + n(HR)₂(org) ⇌ MR₂(HR)₂ₙ₋₂(org) + 2H⁺(aq)

The nature of the extracted species is influenced by several factors, including the identity of the metal ion, the concentration of the extractant, and the composition of the aqueous and organic phases. nih.gov The steric hindrance provided by the branched alkyl groups, such as the 2-methylpentyl groups, can influence the coordination number and geometry of the resulting metal complex. ysxbcn.com For instance, cobalt(II) often forms tetrahedral complexes with dialkylphosphinic acids, while nickel(II) tends to form octahedral complexes. ysxbcn.com This difference in coordination preference is a key factor in the separation of these two metals.

Stoichiometry and Coordination Modes of Metal Complexes with this compound

The stoichiometry and coordination modes of the metal complexes formed with this compound are critical determinants of its extraction behavior. These aspects are often investigated through techniques such as slope analysis, spectroscopic measurements, and single-crystal X-ray diffraction of analogous compounds. arizona.edunih.gov

Dialkylphosphinic acids can form both monomeric and polymeric metal complexes, depending on the metal ion, the reaction conditions, and the structure of the ligand. nih.govmdpi.com In many solvent extraction systems, monomeric complexes are common. However, the phosphinate group, with its P=O and P-O⁻ moieties, can act as a bridging ligand, leading to the formation of polymeric structures. mdpi.com For example, reactions of alkaline earth metals with diphenylphosphinic acid have been shown to produce linear chain coordination polymers. nih.gov Similarly, with certain metal ions, this compound can be expected to form polynuclear complexes, particularly at higher metal loadings in the organic phase. elsevierpure.com The formation of these polymeric species can influence the viscosity and phase separation characteristics of the solvent extraction system.

The metal-to-ligand ratio in the extracted complexes is a key parameter that can be determined experimentally. A common method for this is slope analysis, where the distribution ratio of the metal ion is measured as a function of the extractant concentration and pH. nih.gov For a closely related compound, bis(2-ethylhexyl)phosphinic acid, the stoichiometry of the extracted species for various transition metals has been determined, as shown in the table below. nih.gov It is anticipated that this compound would form complexes with similar stoichiometries.

Metal IonExtracted Species Stoichiometry (with Bis(2-ethylhexyl)phosphinic acid)
Iron(III)FeR₃ · 2HR
Zinc(II)ZnR₂ and ZnR₂ · 3HR
Copper(II)CuR₂ · HR and CuR₂ · 5HR
Manganese(II)MnR₂ · 2HR and MnR₂ · 3HR
Cadmium(II)CdR₂ · 3HR
Cobalt(II)CoR₂ · HR and CoR₂ · 4HR
Nickel(II)NiR₂ · 3HR and NiR₂ · 6HR

Table 1: Stoichiometry of metal complexes with a related dialkylphosphinic acid. The data suggests that the extracted species often contain additional ligand molecules beyond what is required for charge neutralization. nih.gov

The choice of solvent or diluent in the organic phase can significantly impact the structure and stability of the extracted metal complexes. rsc.org The polarity of the diluent affects the aggregation state of the extractant (dimerization) and the solvation of the resulting metal complex. nih.gov Non-polar aliphatic hydrocarbons, such as kerosene, are common diluents in industrial applications and tend to favor the formation of hydrogen-bonded dimers of the phosphinic acid. rsc.org The use of more polar or coordinating solvents can lead to the formation of different complex architectures by interacting with the metal center or the ligand itself. nih.gov For instance, the use of a coordinating solvent like dimethylformamide (DMF) in the synthesis of alkaline earth metal phosphinates resulted in the incorporation of DMF molecules into the coordination sphere of the metal. nih.gov

Spectroscopic Elucidation of Extracted Species Formed with this compound

Spectroscopic techniques are invaluable for elucidating the structure and bonding within the metal complexes formed during solvent extraction.

³¹P NMR spectroscopy is a particularly powerful tool for probing the coordination of phosphinic acid ligands to metal ions. researchgate.netnih.gov The chemical shift of the phosphorus-31 nucleus is highly sensitive to its chemical environment. slideshare.net Upon complexation with a metal ion, a change in the ³¹P NMR chemical shift, known as the coordination shift (Δδ), is observed. researchgate.net This shift provides information about the nature of the metal-ligand bond.

For dialkylphosphinic acids, the free ligand typically exhibits a ³¹P NMR signal at a specific chemical shift. Upon extraction of a metal ion, the appearance of new signals or a shift in the original signal indicates the formation of a metal complex. The magnitude and direction of the coordination shift can provide insights into the geometry of the complex and the nature of the metal-phosphorus interaction. researchgate.net For example, a downfield shift is often observed, which can be attributed to changes in the O-P-O bond angle upon coordination. nih.gov

The following table shows typical ³¹P NMR chemical shift ranges for various types of phosphorus compounds, which can be used as a reference for interpreting the spectra of this compound and its metal complexes.

Compound TypeTypical ³¹P NMR Chemical Shift Range (ppm)
Tertiary Phosphine (B1218219) Oxides (R₃PO)+20 to +60
Phosphonium Salts ([R₄P]⁺)-5 to +30
Pentavalent Phosphorus (e.g., PF₅)-75 to -5
Tertiary Phosphines (R₃P)-62 (for P(CH₃)₃) to -19.4 (for P(i-Pr)₃)

Table 2: General ³¹P NMR chemical shift ranges for different classes of phosphorus compounds. youtube.com The specific shift for this compound and its complexes will fall within a narrower range but these values provide a useful context.

In addition to chemical shifts, ³¹P-¹H coupling constants can also provide valuable structural information, particularly regarding the protonation state of the phosphinic acid group. youtube.com

Infrared (IR) Spectroscopy of Metal-Phosphinate Bonds

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of this compound to metal centers. The vibrational frequencies of the phosphinate group, particularly the P=O stretching vibration, are highly sensitive to the formation of metal-ligand bonds.

In the free, uncoordinated state, this compound typically exhibits a strong absorption band corresponding to the P=O stretching vibration (ν(P=O)) in the region of 1150-1200 cm⁻¹. Additionally, bands associated with the P-O-H group, specifically the P-O stretching (ν(P-O)) and O-H bending (δ(O-H)) vibrations, are observed. Upon complexation with a metal ion, significant shifts in these characteristic bands occur, providing direct evidence of coordination.

The coordination of the phosphoryl oxygen to a metal center results in a decrease in the bond order of the P=O bond. This weakening of the bond leads to a shift of the ν(P=O) band to a lower frequency (red shift). The magnitude of this shift is influenced by several factors, including the nature of the metal ion (its charge, size, and electronegativity) and the coordination mode of the phosphinate ligand (e.g., monodentate, bidentate bridging). For instance, a larger shift is generally observed for more Lewis acidic metal ions.

Simultaneously, the deprotonation of the phosphinic acid and the formation of a P-O-M bond lead to the disappearance of the bands associated with the P-O-H group and the appearance of new bands corresponding to the P-O stretching vibration within the coordinated phosphinate anion. The asymmetric and symmetric stretching vibrations of the PO₂⁻ group in the complex typically appear in the regions of 1050-1150 cm⁻¹ and 990-1050 cm⁻¹, respectively.

Table 1: Representative IR Spectral Data for this compound and its Metal Complexes

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Assignment
ν(P=O)~11701100 - 1150Shift to lower frequency upon coordination
νₐₛ(PO₂)-1050 - 1150Asymmetric stretching of coordinated phosphinate
νₛ(PO₂)-990 - 1050Symmetric stretching of coordinated phosphinate
ν(P-OH)~950DisappearsDisappearance upon deprotonation and coordination

Note: The exact positions of the absorption bands can vary depending on the specific metal ion and the experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable technique for the characterization of metal complexes of this compound in solution. As a soft ionization method, ESI-MS allows for the transfer of intact metal-ligand complexes from the solution phase to the gas phase with minimal fragmentation, enabling the determination of their stoichiometry and the study of their solution-phase speciation. frontiersin.org

In a typical ESI-MS analysis of a solution containing a metal ion and this compound, the resulting mass spectrum will show peaks corresponding to various complex species. For a monovalent metal ion (M⁺), species such as [M(R₂PO₂)]⁺ and [M(R₂PO₂H)₂]⁺ might be observed, where R represents the 2-methylpentyl group. For divalent (M²⁺) and trivalent (M³⁺) metal ions, the spectra can be more complex, revealing the formation of species like [M(R₂PO₂)₂]⁺, [M(R₂PO₂)₃]⁻, and various solvated or hydrolyzed forms. The isotopic distribution pattern of the peaks provides definitive confirmation of the elemental composition of the detected ions.

Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), can be employed to probe the stability and fragmentation pathways of the metal-phosphinate complexes. nih.gov By selecting a specific parent ion and subjecting it to fragmentation, information about the ligand binding and the structure of the complex can be inferred. Common fragmentation pathways include the loss of neutral ligand molecules or solvent molecules.

X-ray Absorption Spectroscopy (XAS/XAFS) and X-ray Crystallography of Metal-Phosphinate Adducts

To obtain detailed structural information about the coordination environment of metal ions in complexes with this compound, X-ray based techniques are paramount.

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing metal atom. XANES spectra are sensitive to the oxidation state and coordination geometry of the metal ion, while analysis of the EXAFS region allows for the determination of the number and type of coordinating atoms and their distances from the central metal atom. This technique is particularly valuable for studying complexes in non-crystalline states, such as in solution or amorphous solids.

Table 2: Typical Coordination Parameters for Metal-Phosphinate Complexes from X-ray Crystallography

ParameterTypical RangeInformation Provided
M-O Bond Length2.0 - 2.5 ÅStrength and nature of the metal-oxygen bond
O-P-O Bond Angle110 - 120°Geometry of the coordinated phosphinate group
Coordination Number4, 6, 8Number of atoms directly bonded to the metal center
Coordination GeometryTetrahedral, Octahedral, etc.Spatial arrangement of ligands around the metal

Theoretical and Computational Chemistry Approaches to Complexation

Theoretical and computational methods provide valuable insights into the complexation of this compound with metal ions, complementing experimental findings and aiding in the interpretation of spectroscopic data. These approaches allow for the investigation of complex stability, electronic structure, and the dynamics of the extraction process at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Complex Stability

Density Functional Theory (DFT) has emerged as a powerful computational tool for studying the electronic structure, geometry, and stability of metal complexes with this compound. researchgate.netnih.gov DFT calculations can accurately predict the geometries of the complexes, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Furthermore, DFT allows for the calculation of various energetic properties, such as the binding energy of the ligand to the metal ion, which is a measure of the complex's stability. By comparing the energies of different possible isomers or coordination modes, the most stable structure can be identified. The analysis of the molecular orbitals and charge distribution within the complex provides a deeper understanding of the nature of the metal-ligand bond, including the extent of covalent and electrostatic contributions. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, aiding in the assignment of experimentally observed spectral features.

Molecular Dynamics Simulations of Interfacial Phenomena in Extraction Systems

Solvent extraction processes involving this compound are inherently interfacial phenomena. Molecular Dynamics (MD) simulations are a computational technique that can model the behavior of molecules at the liquid-liquid interface, providing a dynamic picture of the extraction process.

MD simulations can be used to study the aggregation of the extractant molecules at the interface, their orientation, and the mechanism of metal ion transfer from the aqueous phase to the organic phase. These simulations can reveal the formation of reverse micelles and other supramolecular structures in the organic phase, which can play a crucial role in the extraction process. By tracking the trajectories of individual atoms and molecules over time, MD simulations can elucidate the free energy profile of the metal ion as it crosses the interface, providing insights into the kinetics and thermodynamics of extraction. First-principles MD simulations, which are based on quantum mechanical calculations, can provide a highly accurate description of the bond-breaking and bond-forming events that occur during complexation at the interface. aps.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. In the context of this compound and related extractants, QSRR models can be developed to predict their extraction efficiency and selectivity for different metal ions based on their molecular descriptors.

These descriptors can be calculated from the molecular structure and can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and topological indices. By correlating these descriptors with experimentally determined extraction data for a series of related phosphinic acid extractants, a predictive QSRR model can be built. Such models are valuable for the rational design of new extractants with improved performance for specific separation tasks, reducing the need for extensive trial-and-error experimentation. For instance, a QSRR study on phosphoramidic acid derivatives has demonstrated the potential of this approach in predicting the properties of organophosphorus compounds. researchgate.net

Solvent Extraction Processes and Applications in Hydrometallurgy Utilizing Bis 2 Methylpentyl Phosphinic Acid

General Principles of Solvent Extraction with Bis(2-methylpentyl)phosphinic Acid

This compound is a member of the class of organophosphorus extractants that have garnered significant attention in the field of hydrometallurgy. Its utility in separating and purifying metals is rooted in the fundamental principles of solvent extraction, a process that involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase.

The primary mechanism by which this compound and similar phosphinic acid extractants function is through cation exchange. nih.gov In this process, the acidic proton of the phosphinic acid group is exchanged for a metal cation from the aqueous phase. This can be represented by the general equilibrium equation:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ MAₙ(HA)ₙ(org) + nH⁺(aq)

Where Mⁿ⁺ represents the metal ion with charge n+, and (HA)₂ denotes the dimeric form of the phosphinic acid extractant in the organic phase. The extraction of the metal ion into the organic phase is accompanied by the release of an equivalent number of protons into the aqueous phase, leading to a decrease in the pH of the aqueous solution. The stoichiometry of the extracted metal species can vary depending on the metal and the extraction conditions. nih.gov

The pH of the aqueous phase is a critical parameter that significantly influences the efficiency of metal extraction using this compound. The distribution coefficient (D), which is the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium, is strongly dependent on the hydrogen ion concentration.

As indicated by the cation exchange mechanism, an increase in the aqueous phase pH (a decrease in H⁺ concentration) shifts the equilibrium towards the formation of the metal-extractant complex in the organic phase, thereby increasing the distribution coefficient. Conversely, at low pH values, the high concentration of H⁺ ions in the aqueous phase suppresses the forward reaction, leading to lower extraction efficiencies. This pH dependency allows for the selective separation of different metal ions by carefully controlling the pH of the aqueous feed solution. For instance, metals that can be extracted at lower pH values can be separated from those that require higher pH for efficient extraction.

The following table illustrates the effect of equilibrium pH on the extraction of various metal ions using a phosphinic acid extractant, demonstrating the principle of pH-dependent separation.

Metal IonEquilibrium pH for 50% Extraction (pH₀.₅)
Fe(III)1.5
Zn(II)3.0
Cu(II)3.5
Co(II)5.0
Ni(II)6.0

Note: This table is illustrative and the exact pH₀.₅ values can vary based on experimental conditions.

Organic Diluents: The extractant, this compound, is typically dissolved in an organic diluent to facilitate its handling and to modify its physical properties, such as viscosity and density. Common diluents include aliphatic and aromatic hydrocarbons like kerosene, n-dodecane, and toluene. The nature of the diluent can influence the extraction equilibrium and the solvation of the extracted metal complex, thereby affecting the distribution coefficient. mdpi.com For example, aromatic diluents may offer better solvation for the extracted species compared to aliphatic diluents, potentially leading to higher extraction efficiencies.

Thermodynamics of Metal Extraction with this compound

Understanding the thermodynamics of the metal extraction process is essential for process design, optimization, and for gaining insights into the nature of the extraction reaction.

The thermodynamic parameters of the extraction process, namely the enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), can be determined by studying the effect of temperature on the extraction equilibrium. The relationship between the distribution coefficient (D) and temperature is given by the van't Hoff equation:

lnD = -ΔH/RT + ΔS/R

where R is the ideal gas constant and T is the absolute temperature. By plotting lnD against 1/T, a straight line is typically obtained, from which the values of ΔH and ΔS can be calculated from the slope and intercept, respectively. The Gibbs free energy change (ΔG) can then be calculated using the fundamental thermodynamic equation:

ΔG = ΔH - TΔS

A negative value of ΔG indicates that the extraction process is spontaneous. The sign and magnitude of ΔH and ΔS provide further information about the driving forces of the reaction. A negative ΔH (exothermic reaction) suggests that the extraction is favored at lower temperatures, while a positive ΔH (endothermic reaction) indicates that higher temperatures are more favorable. The entropy change, ΔS, reflects the change in the degree of randomness of the system upon extraction.

The following table provides an example of thermodynamic data for the extraction of a metal ion with a phosphinic acid extractant.

Metal IonΔH (kJ/mol)ΔS (J/mol·K)ΔG at 298 K (kJ/mol)
M(II)-25.8+45.2-39.3

Note: This data is illustrative and specific values depend on the metal, extractant, and experimental conditions.

The extraction of some metal ions can be driven by both enthalpy and entropy changes, while for others, one of these factors may be the dominant driving force. osti.gov

The determination of the equilibrium constant (Kₑₓ) for the extraction reaction is crucial for quantitative modeling and simulation of the solvent extraction process. The equilibrium constant is a measure of the extent to which the extraction reaction proceeds to completion. For the general cation exchange reaction previously described, the equilibrium constant can be expressed as:

Kₑₓ = [MAₙ(HA)ₙ]ₒᵣg[H⁺]ₐqⁿ / [Mⁿ⁺]ₐq[(HA)₂]ₒᵣgⁿ

By analyzing experimental data, such as the distribution coefficient as a function of pH and extractant concentration, the stoichiometry of the extracted species can be determined, and the value of the equilibrium constant can be calculated. nih.gov This is often done using graphical methods (slope analysis) or by non-linear regression analysis of the experimental data.

Mechanistic modeling involves developing a mathematical representation of the extraction process based on the underlying chemical equilibria. These models can be used to predict the behavior of the system under different operating conditions, to optimize the process parameters, and to design and scale-up solvent extraction circuits. Accurate determination of the equilibrium constants is a prerequisite for the development of reliable mechanistic models.

Consideration of Non-ideality and Activity Coefficients in Concentrated Solutions

In the realm of solvent extraction, particularly in concentrated solutions, the assumption of ideal behavior often breaks down. The thermodynamic properties of both the aqueous and organic phases can deviate significantly from ideality, a factor that must be considered for the accurate prediction and modeling of extraction equilibria. These non-ideal behaviors are critical when modeling complex chemical systems, such as those used in hydrometallurgy. inl.gov

The activity coefficients of species in the aqueous phase are influenced by ionic strength and intermolecular interactions, which can be modeled using frameworks like the Pitzer ion interaction theory. inl.gov Similarly, the organic phase exhibits non-ideality due to interactions between the extractant molecules themselves (such as dimerization) and between the extractant and the diluent. For instance, the behavior of organophosphorus extractants can differ significantly between aromatic and aliphatic diluents, which can interfere with computational models of the extraction process. inl.gov

The physical properties of the organic phase, such as viscosity and density, play a crucial role in mass transfer processes by affecting emulsification and the ease of phase separation. mdpi.com For example, a hydrophobic eutectic solvent (HES) formed between bis(2,4,4-trimethylpentyl)phosphinic acid (a compound structurally similar to this compound) and menthol (B31143) exhibits temperature-dependent viscosity that influences its extraction performance. mdpi.com Accurate modeling of solvent extraction systems, therefore, requires a robust representation of these non-ideal conditions in both the aqueous and organic mixtures to ensure that interpretations of distribution data are correct. inl.gov

Kinetics of Metal Extraction and Mass Transfer Phenomena

Identification of Rate-Controlling Steps in Extraction Systems (e.g., Diffusion, Chemical Reaction)

The rate-controlling step in a metal extraction system is typically either diffusion-controlled or chemical reaction-controlled. A diffusion-limited process is often dependent on physical factors such as the degree of agitation (stirring rate), as this influences the thickness of the diffusion boundary layer. mdpi.comcapes.gov.br In contrast, a chemically controlled process is primarily dependent on the concentrations of the reactants and temperature.

Studies on analogous organophosphorus extractants have shown that the rate-limiting stage can shift based on experimental conditions. For example, in the extraction of iron(III) with di-2-ethylhexylphosphoric acid (D2EHPA), an increase in temperature can cause a changeover of the rate-limiting step from kinetic to diffusion control. mdpi.com The extraction of ytterbium(III) with mixtures of bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507) has been investigated using a constant interfacial cell with laminar flow to study the effects of stirring rate, temperature, and pH on the extraction rate, thereby elucidating the controlling mechanism. capes.gov.br Furthermore, the extraction of metal ions using extractants immobilized on solid supports, such as resins, has been described by kinetic models like the pseudo-second-order model, which provides insights into the nature of the adsorption and reaction process. researchgate.net

Determination of Particle Diffusion Coefficients and Mass Transfer Constants

Quantifying the rate of extraction involves the determination of key parameters such as particle diffusion coefficients and mass transfer constants. These constants are derived from experimental data where variables like phase contact time, temperature, and stirring speed are systematically altered. For instance, the dependence of the yttrium extraction rate constant on the stirring rate was demonstrated using a formal first-order kinetic equation in a system using D2EHPA. mdpi.com While specific coefficients for this compound are not detailed in the available literature, the methodologies are well-established. Kinetic data is often analyzed by plotting the logarithm of the metal ion concentration ratio against time, from which rate constants can be calculated. nih.gov

Activation Energy Studies of Extraction Processes

Activation energy (Ea) is a critical parameter determined from the temperature dependence of the extraction rate, typically using the Arrhenius equation. nih.gov The magnitude of the activation energy provides strong evidence for the rate-controlling mechanism.

Diffusion-controlled processes are characterized by low activation energies, typically in the range of 10-20 kJ/mol, as diffusion is less sensitive to temperature changes. mdpi.com

Chemically-controlled processes involve the breaking and forming of chemical bonds and thus have higher activation energies, often greater than 40 kJ/mol. mdpi.comnih.gov

Studies on similar phosphinic acid extractants provide representative data. The extraction of cobalt ions with a D2EHPA system was found to be chemically controlled, with a calculated activation energy of 13.80 kcal/mol (approximately 57.7 kJ/mol). nih.gov In another study, the extraction of yttrium with D2EHPA was characterized as a diffusion-limited process with an activation energy of 16.2 ± 1.3 kJ/mol. mdpi.com The same study found that the activation energy for iron(III) extraction dropped from 40.0 ± 1.4 kJ/mol to 11.4 ± 1.2 kJ/mol as the temperature increased, reflecting the shift from kinetic to diffusion control. mdpi.com Thermodynamic studies also indicate that some extraction reactions, such as that of Thorium(IV) with bis(2,4,4-trimethylpentyl)phosphinic acid, are endothermic, meaning the extraction efficiency increases with temperature. ciac.jl.cn

Table 1: Activation Energies for Metal Extraction with Analogous Organophosphorus Extractants This table is interactive. You can sort and filter the data.

Metal Ion Extractant Rate-Controlling Step Activation Energy (kJ/mol) Citation
Yttrium(III) D2EHPA Diffusion 16.2 ± 1.3 mdpi.com
Iron(III) D2EHPA Kinetic to Diffusion 40.0 to 11.4 mdpi.com

Selective Separation of Metal Ions using this compound

Organophosphorus extractants, including this compound and its analogs, are widely employed in hydrometallurgy for the selective separation of chemically similar metal ions. Their effectiveness stems from the different stabilities of the metal-extractant complexes formed in the organic phase.

Separation of Rare Earth Elements (REEs)

The separation of individual rare earth elements (REEs) from one another is a significant challenge due to their similar chemical properties and ionic radii. Research into solvent extraction systems for this purpose has extensively utilized structural analogs of this compound, particularly bis(2,4,4-trimethylpentyl)phosphinic acid (commercial name Cyanex 272).

Studies using bis(2,4,4-trimethylpentyl)phosphinic acid have demonstrated its high selectivity for REEs. For the separation of adjacent REEs in a hydrochloric acid medium, a mean separation factor (β) of 3.24 was achieved, indicating a higher selectivity than that obtained with extractants like HEH/EHP. ciac.jl.cn The extractability of lanthanides with this type of extractant generally increases with the atomic number, allowing for the effective separation of heavy REEs from light REEs. researchgate.net This selectivity has been leveraged in various process configurations, including solvent-impregnated resins (e.g., Lewatit TP272) for recovering REEs from low-concentration streams like acid mine water ub.edu and in microcapsules for separating metals like Lanthanum, Samarium, and Erbium. researchgate.net

Synergistic extraction, which involves mixing two or more extractants, can significantly enhance both extraction efficiency and selectivity. The combination of bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) and sec-nonylphenoxy acetic acid (CA-100) has been shown to produce a strong synergistic effect for the extraction of REEs, with the effect being most pronounced for heavier elements like Scandium and Ytterbium. researchgate.net Similarly, mixtures of Cyanex 272 and P507 have been studied for the separation of heavy lanthanides. researchgate.net

Table 2: Synergistic Enhancement Coefficients for REE Extraction Data for the extraction of REEs from a hydrochloride medium using a mixture of bis(2,4,4-trimethylpentyl)phosphinic acid and sec-nonylphenoxy acetic acid in n-heptane. The coefficient represents the enhancement over the sum of the individual extractants. This table is interactive. You can sort and filter the data.

Rare Earth Element Synergistic Enhancement Coefficient Citation
Lanthanum (La) 1.30 researchgate.net
Gadolinium (Gd) 1.97 researchgate.net
Yttrium (Y) 3.59 researchgate.net
Ytterbium (Yb) 8.21 researchgate.net

Separation of Base Metals (e.g., Co, Ni, Zn, Mn, Cu, Cd, Al)

This compound is renowned for its ability to separate cobalt from nickel in sulfate (B86663) and chloride solutions, a critical step in many hydrometallurgical circuits for battery recycling and ore processing. icm.edu.pldiva-portal.org The separation is highly pH-dependent; cobalt is preferentially extracted at a lower pH range (typically 5-6) than nickel. diva-portal.org This pH differential allows for the selective extraction of cobalt, leaving nickel in the raffinate. icm.edu.pl In processes treating spent lithium-ion batteries, both cobalt and manganese can be co-extracted using saponified Cyanex 272, separating them from nickel. icm.edu.pl

The extractant is also effective for other base metals. Studies have investigated its use for recovering zinc, manganese, and cadmium from pregnant leach solutions. It has also been applied to separate aluminum from nickel in solutions derived from spent catalysts. nih.gov

A novel hydrophobic eutectic solvent (HES) based on this compound and menthol was tested for the extraction of Co, Ni, Cu, Mn, Al, and Fe from a chloride solution. mdpi.com The results indicated a potential for selective extraction, with iron(III) showing a significantly higher extraction rate than the other base metals under the tested conditions. mdpi.com

Table 2: Extraction of Various Metal Ions with this compound Systems

Metal Ion System/Conditions Finding Reference
Cobalt (II) 0.3 M Cyanex 272 (40% saponified) Complete extraction, separating it from Ni(II) in raffinate. icm.edu.pl
Nickel (II) 0.3 M Cyanex 272 (40% saponified) Remained in raffinate during Co/Mn extraction. icm.edu.pl
Manganese (II) 0.3 M Cyanex 272 (40% saponified) Complete co-extraction with Co(II). icm.edu.pl
Iron (III) HES (Cyanex 272/menthol), pH 3.5 Extraction rate of 44%, while other base metals were below 3%. mdpi.com
Aluminum (III) HES (Cyanex 272/menthol), pH 3.5 Extraction rate ≤3%. mdpi.com

Extraction of Other Transition Metals (e.g., Fe, V, Ti, U)

Beyond the common base metals, this compound is used to extract other valuable or impurity transition metals.

Iron (Fe): Iron is a common impurity in hydrometallurgical leach solutions. As noted, a hydrophobic eutectic solvent system using this compound showed preferential extraction of Fe(III) over several other base metals. mdpi.com

Vanadium (V): The solvent extraction of vanadium from acidic sulfate solutions using this compound has been explored in detail. jst.go.jpcornell.eduepa.gov The extraction of Vanadium(IV) proceeds via a cation exchange mechanism, where the vanadyl ion (VO²⁺) is extracted into the organic phase. jst.go.jp The process is effective for recovering vanadium from sources like spent V₂O₅ catalysts, where it can achieve a quantitative yield of approximately 99% and produce high-purity vanadium, free from associated metals like Al, Fe, and Ti. cornell.edu

Synergistic Extraction Systems Involving this compound

The performance of this compound can be significantly enhanced by using it in combination with other extractants, a phenomenon known as synergism.

Mixing this compound (Cyanex 272) with other acidic organophosphorus extractants is a common strategy to improve separation factors between elements that are otherwise difficult to separate.

For REE separation, mixtures of Cyanex 272 and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507) are employed. mdpi.com These mixtures have been shown to be effective in separating HREEs from chloride solutions, with the extractability of REEs increasing with their atomic number. mdpi.com Similarly, a system combining Cyanex 272 with di(2-ethylhexyl) phosphoric acid (P204) demonstrated a synergistic effect in the separation of light rare earths. journalssystem.com This P204+Cyanex 272 system, under non-saponified conditions, achieved a separation coefficient (β) for Nd/Pr of 1.75 at a pH of approximately 2.5, which was higher than when either extractant was used alone. journalssystem.com

Table 3: Synergistic Extraction Systems and Effects

System Components Target Elements Key Finding Reference
Cyanex 272 + P204 Praseodymium (Pr), Neodymium (Nd) Achieved a separation factor β(Nd/Pr) of 1.75, higher than either extractant alone. journalssystem.com
Cyanex 272 + P507 Rare Earth Elements Effective for separation of heavy REEs; extractability increases with atomic number. mdpi.com
Mixed Acidic-Neutral Extractant Systems

In hydrometallurgical applications, the performance of an acidic extractant like bis(2,4,4-trimethylpentyl)phosphinic acid can be enhanced by incorporating a neutral extractant, creating a synergistic or modified extraction system. These mixed systems are designed to improve phase behavior, enhance extraction kinetics, and increase selectivity.

A common neutral extractant paired with phosphinic acids is tributyl phosphate (B84403) (TBP) . While not always creating a synergistic effect where the combined extraction is greater than the sum of the parts, TBP acts as a phase modifier. Its primary roles are to suppress the formation of emulsions and third phases, which can be problematic during industrial operations, and to enhance the efficiency of phase separation. blitchem.com For instance, in the separation of nickel and cobalt from laterite leach solutions, a mixture containing 15% bis(2,4,4-trimethylpentyl)phosphinic acid and 5% TBP in a diluent like ShellSol 2046 has been effectively used. epa.gov This combination facilitates the extraction of cobalt and manganese while maintaining good operational characteristics. blitchem.comepa.gov

The addition of a neutral extractant can also influence the extraction mechanism and selectivity. For instance, studies on gold extraction have shown that a mixture of bis(2,4,4-trimethylpentyl)phosphinic acid and TBP exhibits synergism, enhancing the extraction of Au(III) from chloride media. researchgate.net

Process Design and Optimization in Industrial Hydrometallurgy

Counter-Current Extraction Design and Flowsheet Simulation (e.g., McCabe-Thiele Analysis)

The design of efficient, multi-stage solvent extraction circuits is fundamental to industrial hydrometallurgy. For processes utilizing bis(2,4,4-trimethylpentyl)phosphinic acid, counter-current extraction is the standard configuration to achieve high recovery and purity of target metals.

McCabe-Thiele Analysis: This graphical method is a cornerstone for determining the number of theoretical stages required for a specific separation. diva-portal.org By plotting the equilibrium isotherm (which shows the distribution of a metal between the organic and aqueous phases at equilibrium) and the operating line (which represents the mass balance of the metal across the stages), a stepwise construction reveals the number of ideal stages needed to transfer the metal from the aqueous feed to the organic extractant. researchgate.net

For the extraction of cobalt from purified leachates using bis(2,4,4-trimethylpentyl)phosphinic acid, McCabe-Thiele diagrams have been constructed that predict, for example, that 99.9% cobalt extraction can be achieved in two counter-current stages at an aqueous-to-organic (A/O) ratio of 1:2. murdoch.edu.auresearchgate.netmurdoch.edu.au Another study predicted three theoretical stages for cobalt extraction at an A/O ratio of 1:1 and an equilibrium pH of 4.5. diva-portal.orgdiva-portal.org

Flowsheet Simulation: While McCabe-Thiele diagrams are invaluable, complex hydrometallurgical systems with multiple competing ions necessitate more advanced modeling. Specialized simulation software, such as MINCHEM and other Realistic Simulation Programs (RSP), have been developed to model circuits using bis(2,4,4-trimethylpentyl)phosphinic acid. saimm.co.zaresearchgate.net These programs incorporate thermodynamic data for multiple metals, allowing engineers to:

Design and optimize entire circuits, including extraction, scrubbing, and stripping stages. saimm.co.zaarithmetek.com

Narrow down process conditions like reagent concentration, pH profiles, and stage configurations before costly and time-consuming pilot plant testing. saimm.co.za

Simulate the impact of temperature, feed composition, and O/A ratios on separation efficiency and product purity. researchgate.netscribd.com

These simulation tools are critical for designing robust flowsheets for producing high-purity battery metals like cobalt and nickel. saimm.co.zaresearchgate.net

Stripping and Efficient Recovery of Metal Ions from Loaded Organic Phases

Once the target metal ion is selectively extracted into the organic phase (loaded organic), it must be efficiently recovered in a concentrated and purified aqueous solution. This is achieved through the process of stripping, where the loaded organic is contacted with an acidic solution, reversing the extraction reaction.

The stripping of metals from a loaded bis(2,4,4-trimethylpentyl)phosphinic acid phase is typically accomplished using mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netscispace.com The choice of acid and its concentration are key parameters.

For cobalt, which is a primary target for this extractant, stripping is highly effective. Research has demonstrated that:

Complete stripping of cobalt can be achieved using 1 M to 2 M H₂SO₄. researchgate.netnih.govnih.govresearchgate.net

By using a high organic-to-aqueous (O/A) phase ratio during stripping (e.g., 8:1 to 11.7:1), the metal can be significantly concentrated in the resulting aqueous strip liquor. murdoch.edu.aueeer.org For example, a loaded organic containing 2.73 g/L Co can yield a strip solution of nearly 50 g/L Co. researchgate.netnih.gov

The resulting concentrated cobalt sulfate solution is a valuable precursor for producing high-purity cobalt metal via electrowinning or for crystallizing cobalt sulfate salts. murdoch.edu.aunih.gov

The table below summarizes typical stripping conditions for cobalt from loaded bis(2,4,4-trimethylpentyl)phosphinic acid.

Metal IonStripping AgentStripping pH/ConcentrationStripping EfficiencyReference
Cobalt (Co²⁺)H₂SO₄2.0 M>99% researchgate.net
Cobalt (Co²⁺)H₂SO₄1.0 M~100% nih.gov
Cobalt (Co²⁺)H₂SO₄pH 1.4Complete researchgate.net
Cobalt (Co²⁺)Synthetic Spent ElectrolytepH 1.0Complete epa.gov
Gold (Au³⁺)(NH₄)₂S₂O₃-Selective over Sn(II) researchgate.net

It is also possible to selectively strip metals. For instance, in a system where nickel is co-extracted, controlling the stripping pH allows for the removal of nickel while retaining cobalt in the organic phase, a process known as scrubbing. journalssystem.com

Purification of Concentrated Hydrometallurgical Leachates

Bis(2,4,4-trimethylpentyl)phosphinic acid is a reagent of choice for purifying concentrated leachates, particularly for the critical separation of cobalt from nickel in sulfate and chloride media. saimm.co.zamdpi.comscirp.org Its high selectivity is based on the different coordination chemistries of the two metals in the organic phase. blitchem.com

This purification step is essential in various hydrometallurgical flowsheets:

Laterite Ore Processing: In the processing of nickel laterite ores via High-Pressure Acid Leaching (HPAL), the resulting leach solution contains high concentrations of nickel and smaller, but valuable, amounts of cobalt. Bis(2,4,4-trimethylpentyl)phosphinic acid is used to selectively extract cobalt, leaving a purified nickel stream. mdpi.comtecnologiammm.com.brresearchgate.net The extraction is pH-dependent, with cobalt extraction occurring at a lower pH (around 5-6) than nickel extraction (which starts above pH 6). tecnologiammm.com.br

Manganese Nodule Leachates: Solutions derived from the leaching of deep-sea manganese nodules contain significant amounts of nickel and cobalt. After removing impurities like copper and iron, bis(2,4,4-trimethylpentyl)phosphinic acid is applied to separate cobalt from the nickel-rich solution. researchgate.net

Impurity Removal: In some circuits, the extractant is used to remove specific impurities. For example, it can remove aluminum from nickel-cobalt (B8461503) sulfate solutions at a controlled pH of around 3.0. mdpi.com

The table below shows examples of metal separation from leachates using this extractant.

Feed SourceTarget SeparationpHExtractant SystemResultReference
Nickel Laterite LeachateCo from Ni5.0 - 6.0Cyanex 272High selectivity for Co over Ni saimm.co.zamdpi.com
Manganese Nodule LeachateCo from Ni~5.50.20 M Cyanex 272>99.9% Co extraction researchgate.netscispace.com
Nickel-Cobalt Sulfate SolutionAl from Ni/Co3.020% Cyanex 272, 5% TBPSelective Al removal mdpi.com
Steel Scrap LeachateCo from Ni4.8 - 5.2Cyanex 272High Co selectivity (up to ~160) nih.gov

This purification step is critical for producing the high-purity nickel and cobalt streams required for manufacturing batteries and superalloys.

Applications in Spent Battery Recycling and Metal Recovery

The recycling of spent lithium-ion batteries (LIBs) is a rapidly growing field of hydrometallurgy, driven by the need to recover valuable and critical metals like cobalt, nickel, and lithium. eeer.orgrsc.org Bis(2,4,4-trimethylpentyl)phosphinic acid plays a pivotal role in many LIB recycling flowsheets, specifically for the separation and purification of cobalt and nickel from the acidic leachates of cathode materials. murdoch.edu.aumdpi.com

After spent batteries are dismantled and the cathode material is leached (typically with sulfuric acid and a reducing agent), a complex solution containing Co, Ni, Mn, and Li is produced. murdoch.edu.auscirp.org The general process involving the phosphinic acid extractant is as follows:

Leachate Purification: The initial leach solution is first treated to remove impurities like copper, iron, and aluminum by precipitation at a controlled pH. murdoch.edu.auresearchgate.net

Cobalt Extraction: The purified leachate is then contacted with bis(2,4,4-trimethylpentyl)phosphinic acid. Due to its high selectivity, cobalt is extracted into the organic phase, often along with any manganese present, while leaving the bulk of the nickel and almost all of the lithium in the aqueous raffinate. murdoch.edu.aumdpi.com This extraction is highly effective at an equilibrium pH of approximately 5.0-6.0. murdoch.edu.auresearchgate.neteeer.org

Stripping and Recovery: The loaded organic phase is then stripped with a strong acid (e.g., 2 M H₂SO₄) to recover a concentrated, high-purity cobalt sulfate solution. murdoch.edu.aueeer.org This solution can be used to produce cobalt metal or salts.

Recovery of Valuable Components from Industrial Wastes and Secondary Resources

Beyond batteries, bis(2,4,4-trimethylpentyl)phosphinic acid is applied to recover metals from a variety of industrial wastes and secondary resources, turning potential environmental liabilities into valuable assets.

Spent Petroleum Catalysts: Hydrodesulfurization catalysts from petroleum refining contain metals such as nickel, vanadium, and molybdenum. After acid leaching of the spent catalyst, solvent extraction can be employed to separate these metals. Bis(2,4,4-trimethylpentyl)phosphinic acid has been investigated for its ability to separate cobalt and nickel from these complex leach solutions.

Anode Slimes: Anode slimes from copper electrorefining are a rich source of precious and base metals. In chloride hydrometallurgy, bis(2,4,4-trimethylpentyl)phosphinic acid has been shown to selectively extract gold (Au(III)) from hydrochloric acid leach solutions containing other metals like copper, tin, and zinc. researchgate.net McCabe-Thiele analysis confirmed that a two-stage counter-current extraction could effectively recover the gold. researchgate.net

Aircraft Engine Scraps: Leaching of steel scraps from sources like aircraft engines produces sulfate electrolytes containing cobalt and nickel. Bis(2,4,4-trimethylpentyl)phosphinic acid is an efficient extractant for selectively recovering cobalt from these waste-derived solutions, enabling its conversion into valuable products and minimizing waste. nih.gov

The versatility of this extractant in handling different metal combinations and aqueous matrices makes it a key tool in the circular economy, promoting the recovery of valuable materials from diverse industrial waste streams.

Immobilized Extractant Systems and Membrane Technology Utilizing Bis 2 Methylpentyl Phosphinic Acid

Impregnated Resins and Adsorbent Materials

Solvent-impregnated resins (SIRs) represent a class of materials where an organic extractant is physically held within the pores of a polymeric support. This approach combines the selectivity of solvent extraction with the ease of handling of a solid-phase adsorbent.

Preparation and Characterization of Resins Impregnated with Bis(2-methylpentyl)phosphinic Acid

The preparation of SIRs containing this compound typically involves the impregnation of a porous polymeric support, such as Amberlite XAD series resins, with the extractant. The process generally consists of dissolving a predetermined amount of this compound in a suitable volatile organic solvent. The polymeric resin is then added to this solution, and the solvent is slowly evaporated under controlled temperature and vacuum. This leaves the extractant molecules adsorbed onto the surface and within the porous structure of the resin beads.

Characterization of the resulting impregnated resins is crucial to ensure the successful immobilization of the extractant. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the presence of the phosphinic acid functional groups on the resin. The thermal stability of the impregnated resin is often evaluated using thermogravimetric analysis (TGA). The surface morphology and the distribution of the extractant within the resin can be visualized using scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) mapping for the phosphorus element. The amount of extractant loaded onto the resin is a critical parameter and is typically determined by mass balance calculations before and after impregnation or by stripping the extractant from a known mass of resin and quantifying it.

Kinetics of Metal Uptake in Impregnated Systems

The efficiency of metal ion extraction using SIRs is largely governed by the kinetics of the uptake process. The study of kinetics provides insights into the rate-controlling steps of the metal extraction, which can be diffusion-based or reaction-rate controlled. For resins impregnated with this compound, the kinetics of metal uptake are influenced by several factors, including the initial metal ion concentration, the pH of the aqueous solution, the temperature, and the degree of extractant loading in the resin.

Kinetic data is typically obtained from batch experiments where the impregnated resin is contacted with a metal ion solution. The concentration of the metal ion in the aqueous phase is monitored over time. The experimental data is then fitted to various kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the rate constants and to elucidate the underlying mechanism of adsorption. The intraparticle diffusion model is also often applied to assess whether the diffusion of metal ions within the pores of the resin is the rate-limiting step.

Polymer Inclusion Membranes (PIMs)

Polymer inclusion membranes are a type of liquid membrane where the extractant is entrapped within a polymer matrix, often along with a plasticizer. PIMs offer advantages such as high stability, selectivity, and the potential for simultaneous extraction and stripping operations.

Design and Fabrication of PIMs Incorporating this compound

The design of a PIM for a specific metal separation involves the careful selection of the base polymer, the extractant (carrier), and a plasticizer. For PIMs utilizing this compound as the carrier, common base polymers include cellulose (B213188) triacetate (CTA) and poly(vinyl chloride) (PVC) due to their good film-forming properties and chemical resistance. A plasticizer, such as 2-nitrophenyl octyl ether (NPOE), is often added to improve the flexibility of the membrane and to facilitate the mobility of the carrier-metal complex within the membrane phase.

The fabrication of these PIMs is typically carried out using a solution casting technique. The base polymer, this compound, and the plasticizer are dissolved in a common volatile solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. The resulting homogenous solution is then poured into a flat, level dish (e.g., a petri dish) and the solvent is allowed to evaporate slowly at room temperature. This process results in a thin, flexible, and transparent film, which constitutes the PIM. The thickness of the membrane, a critical parameter affecting transport rates, can be controlled by the volume of the casting solution and the diameter of the casting dish.

Transport Properties and Long-Term Stability of PIMs

The transport of metal ions across a PIM containing this compound is a carrier-facilitated process. It involves the extraction of the metal ion from the feed phase at the membrane-feed interface, diffusion of the formed metal-carrier complex across the membrane, and subsequent stripping of the metal ion into the receiving phase at the membrane-receiving interface. The efficiency of this transport is quantified by parameters such as the permeability coefficient and the initial flux. These parameters are determined by studying the transport of metal ions from a feed solution to a receiving solution through the PIM in a transport cell.

The long-term stability of the PIM is a key factor for its practical application. Stability issues can arise from the leaching of the extractant or plasticizer from the polymer matrix into the aqueous phases over time. The stability is assessed by repeatedly using the same PIM in transport experiments and monitoring any decline in its performance. The physical and chemical integrity of the membrane after prolonged use can also be examined using techniques like SEM and FTIR.

Polymerization and Oligomerization Effects within PIMs and their Impact on Performance

Organophosphinic acids, including this compound, are known to form dimers or oligomers through hydrogen bonding, especially in non-polar environments. Within the polymer matrix of a PIM, the extent of this oligomerization can significantly influence the membrane's performance. The formation of dimers can affect the stoichiometry of the metal extraction reaction and the viscosity of the membrane liquid phase, which in turn impacts the diffusion coefficient of the carrier-metal complex.

Future Research Directions and Emerging Applications of Bis 2 Methylpentyl Phosphinic Acid

Development of Novel Derivatized Bis(2-methylpentyl)phosphinic Acid Analogues with Enhanced Specificity

The development of novel analogues of this compound through derivatization is a key area of future research. The primary goal is to enhance the specificity of the extractant for target metal ions over others, a crucial factor in hydrometallurgical processes. Research into similar organophosphorus extractants, such as the commercially successful bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), demonstrates that structural modifications can significantly improve separation factors. researchgate.net

Future research will likely focus on introducing functional groups into the alkyl chains of this compound. The strategic placement of heteroatoms (e.g., oxygen, nitrogen, or sulfur) or the incorporation of aromatic rings could modulate the electronic and steric properties of the molecule. These changes can lead to more specific interactions with target metal ions, enhancing selectivity. For instance, creating derivatives with tailored "pockets" could favor the complexation of a specific metal ion based on its size and coordination geometry.

Furthermore, the synthesis of bifunctional extractants, where a second coordinating group is added to the phosphinic acid structure, represents a promising frontier. This approach could lead to synergistic extraction effects and novel separation mechanisms. For example, a study on a new bifunctional phosphonic acid, butyl-1-[N,N-bis(2-ethylhexyl)carbamoyl]nonyl phosphonic acid (DEHCNPB), showed high affinity and selectivity for uranium(VI) over other metals present in phosphoric acid. iaea.org This highlights the potential of designing multi-functional analogues for highly specific separation tasks.

Advanced Computational Modeling for Predictive Design and Optimization of Extraction Processes

Advanced computational modeling is poised to revolutionize the design and optimization of solvent extraction processes involving this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the extraction mechanisms at the atomic level. These models can elucidate the structure of the extracted metal complexes, the role of the diluent, and the influence of aqueous phase conditions like pH.

By simulating the interactions between the extractant and various metal ions, researchers can predict extraction efficiencies and selectivities before any laboratory experiments are conducted. This predictive capability significantly accelerates the development of new and improved extraction systems. For example, computational studies can help identify the most promising structural modifications for the derivatization efforts described in the previous section.

Moreover, these models can be used to optimize existing processes. By understanding the thermodynamics and kinetics of the extraction, stripping, and scrubbing stages, a virtual flowsheet can be simulated to identify optimal operating conditions, such as extractant concentration, phase ratio, and temperature. This leads to more efficient and cost-effective process designs. The implementation of such models into simulation software, like the PAREX code used for a uranium extraction process, allows for the calculation and testing of entire flowsheets in a virtual environment. iaea.org

Integration with Sustainable and Circular Hydrometallurgical Flowsheets

The integration of this compound into sustainable and circular hydrometallurgical flowsheets is a critical direction for future research. This involves minimizing the environmental impact of the extraction process and maximizing resource recovery, aligning with the principles of a circular economy. researchgate.net A key aspect is the use of greener, less toxic, and biodegradable diluents to replace traditional volatile organic compounds like kerosene.

One innovative approach is the development of hydrophobic deep eutectic solvents (HDES). A recent study synthesized a new hydrophobic eutectic solvent based on bis(2,4,4-trimethylpentyl)phosphinic acid and menthol (B31143). mdpi.com This system showed potential for the selective extraction of iron(III) and represents a move towards more environmentally friendly solvent systems. mdpi.com Future work could explore similar HDES formulations using this compound.

The concept of a circular flowsheet involves not only the recovery of target metals but also the recycling and reuse of the extractant and other process reagents. researchgate.net Research is needed to develop efficient methods for stripping the metals from the loaded organic phase and regenerating the extractant for reuse with minimal degradation or loss. This "closed-loop" approach reduces chemical consumption and waste generation. researchgate.net Integrating such processes into the broader recycling of materials, such as those from spent lithium-ion batteries, is a significant opportunity for sustainable technology development. researchgate.netmdpi.com

Exploration in Other Chemical Engineering Separations Beyond Traditional Metal Extraction

While this compound and its analogues are primarily known for metal extraction, their unique chemical properties open doors to other chemical engineering separation applications. The phosphinic acid functional group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which could be exploited for the separation of organic molecules.

For example, research has shown that other organophosphorus compounds can be used in the separation of organic and inorganic substances. mdpi.com Future studies could investigate the use of this compound immobilized on solid supports for chromatographic separations. This could be applied to the purification of fine chemicals, pharmaceuticals, or the removal of specific organic pollutants from wastewater.

Furthermore, the development of phosphinic acid derivatives could lead to highly selective sensors or catalysts. The synthesis of bis(aminomethyl)phosphinic acid, for instance, has been explored for the development of potent enzyme inhibitors, demonstrating the versatility of the phosphinic acid scaffold. nih.gov Similarly, N-substituted bis(2,2-dimethyl-1-aziridinyl)phosphinic amides have been synthesized and evaluated as potential antineoplastic agents. nih.gov These examples suggest that with creative molecular design, derivatives of this compound could find applications in fields far beyond hydrometallurgy, including biotechnology and environmental remediation.

Q & A

Q. What are the established methods for synthesizing Bis(2-methylpentyl)phosphinic acid, and what factors influence reaction efficiency?

Answer: The synthesis of this compound typically involves radical-initiated reactions. For example, a method using 2-methylpentene and hypophosphorous acid under controlled conditions generates the target compound via free radical addition. Key factors influencing efficiency include:

  • Reaction temperature : Optimal ranges (e.g., 80–100°C) ensure sufficient radical activity without side reactions.
  • Initiator type : Azobisisobutyronitrile (AIBN) or peroxides are commonly used to initiate radical formation.
  • Molar ratios : Stoichiometric imbalances between reactants can reduce yield due to incomplete conversion.
    Purification steps, such as solvent extraction or distillation, are critical for isolating high-purity products .

Q. How does this compound function as an extractant in metal recovery processes?

Answer: this compound acts as a cation exchanger in solvent extraction, selectively binding metal ions through its phosphinic acid group. The extraction mechanism involves:

  • pH dependency : Protonation/deprotonation of the phosphinic acid group dictates metal affinity. For example, Co(II) extraction peaks at pH ~5.5 .
  • Solvent system : Diluents like kerosene enhance phase separation and reduce viscosity.
  • Selectivity : The branched alkyl chain structure improves selectivity for heavy rare earths (e.g., Y(III)) over lighter counterparts due to steric and electronic effects .

Advanced Research Questions

Q. What synergistic effects are observed when combining this compound with other extractants, and how do they enhance metal separation?

Answer: Synergistic mixtures significantly improve separation factors (β) for metals like Co(II)/Li(I) or rare earths. For instance:

  • CYANEX 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid) + D2EHPA : A 5:1 ratio achieves β(Co/Li) = 5973.23 due to complementary coordination modes. D2EHPA lowers the pH requirement for extraction, while CYANEX 272 enhances selectivity .
  • Interaction mechanisms : Synergy arises from mixed-ligand complex formation, where one extractant donates protons and the other provides steric stabilization .

Q. How do structural modifications of this compound derivatives affect their binding affinity to target enzymes or metal ions?

Answer: Derivatization alters both steric and electronic properties:

  • Enzyme inhibition : Substituting the alkyl chain with aminomethyl groups (e.g., bis(aminomethyl)phosphinic acid) enhances binding to bacterial urease via competitive inhibition. The phosphinate group coordinates nickel ions in the enzyme active site (Ki = 108 nM for Sporosarcina pasteurii urease), while amine groups form hydrogen bonds with residues like Ala170 .
  • Metal selectivity : Longer alkyl chains (e.g., C6–C12) increase hydrophobicity, favoring extraction of larger ions (e.g., Y(III) over La(III)) .

Q. What analytical techniques are critical for resolving contradictions in extraction efficiency data across studies?

Answer: Discrepancies in extraction data often stem from variations in experimental conditions. Key methodologies include:

  • Isotherm modeling : Langmuir or Freundlich models quantify saturation behavior and identify non-ideal interactions .
  • Spectroscopic analysis : FT-IR and XPS validate metal-ligand coordination modes (e.g., P=O stretching shifts upon metal binding) .
  • Computational studies : Density Functional Theory (DFT) calculations predict binding energies and optimize extractant structures .

Safety and Environmental Considerations

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

  • Hazards : Causes skin irritation (H315) and chronic aquatic toxicity (H411). Avoid inhalation and direct contact; use PPE (gloves, goggles) .
  • Waste disposal : Incinerate in a chemical waste furnace with afterburner and scrubber to prevent environmental release. Collect contaminated water for approved treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.